(3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
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Overview
Description
(3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic compound that features a benzothiophene moiety and a dibenzoazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene ring, followed by the introduction of the chloro substituent. The dibenzoazepine moiety is then synthesized and coupled with the benzothiophene derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-1-benzothiophen-2-yl)methanone: Lacks the dibenzoazepine moiety, resulting in different chemical and biological properties.
(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone: Lacks the benzothiophene moiety, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H16ClNOS |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone |
InChI |
InChI=1S/C23H16ClNOS/c24-21-17-9-3-6-12-20(17)27-22(21)23(26)25-18-10-4-1-7-15(18)13-14-16-8-2-5-11-19(16)25/h1-12H,13-14H2 |
InChI Key |
SPRBYCGPZWLDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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